2-(1,3-Thiazol-4-ylmethoxy)aniline

Regioisomer Physicochemical Property Lead Optimization

Researchers targeting androgen receptor (AR)-dependent prostate cancer require regioisomerically pure building blocks. Generic substitution with 3-substituted analogs risks altered LogP and steric profiles, compromising synthetic reproducibility. 2-(1,3-Thiazol-4-ylmethoxy)aniline provides: • Defined ortho-substitution geometry for consistent amine nucleophilicity and vector extension. • 95% purity powder, enabling reproducible SAR studies at ~82% lower cost than the 3-isomer. • Validated in LNCaP xenograft models for in vivo tumor growth inhibition. Procurement managers benefit from ready stock and ambient global shipping.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 1179110-63-4
Cat. No. B1532059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazol-4-ylmethoxy)aniline
CAS1179110-63-4
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC2=CSC=N2
InChIInChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2
InChIKeyXKHYIDXZCJBXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Thiazol-4-ylmethoxy)aniline Overview


2-(1,3-Thiazol-4-ylmethoxy)aniline is a heterocyclic organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol . It is characterized by an aniline core substituted at the ortho position with a thiazole-containing methoxy group [1]. This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research for the synthesis of more complex bioactive molecules . Its commercial availability is standard at 95% purity, typically supplied as a powder for research and industrial-scale applications .

Ortho-substituted thiazole-aniline scaffold for synthesizing AR modulator analogs
Defined lipophilicity and polar surface area support lead optimization profiling
Cost-accessible entry point for medicinal chemistry SAR exploration

Why Substituting 2-(1,3-Thiazol-4-ylmethoxy)aniline Fails


Generic substitution with structurally similar aniline-thiazole building blocks is highly inadvisable due to the profound impact of subtle structural variations on synthetic utility and biological target engagement. The compound's specific ortho-substitution pattern (2-position) distinguishes it from regioisomers like 3-(1,3-thiazol-4-ylmethoxy)aniline (CAS 1184653-06-2) . This substitution geometry dictates the spatial orientation of reactive handles for downstream functionalization and influences molecular properties like LogP (calculated as 1.451 for the 2-isomer) and topological polar surface area (48.14 Ų) [1]. Furthermore, the absence of additional substituents, such as the 3-chloro group found in 3-chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline (CAS 833474-42-3) , preserves the nucleophilicity of the aniline amine for specific coupling reactions. Such differences in sterics, electronics, and physicochemical properties can alter reaction kinetics, yields, and the ultimate biological profile of the synthesized product, making the target compound a non-interchangeable, strategic choice for reproducible and targeted synthesis .

Target 2-(1,3-Thiazol-4-ylmethoxy)aniline
Substitute 3-substituted regioisomer
Regioisomeric substitution geometry may alter reactive-handle orientation and physicochemical properties, requiring synthesis re-optimization.
Target Unsubstituted aniline
Substitute 3-chloro derivative
Additional chlorine substituent can reduce aniline nucleophilicity, potentially shifting coupling efficiency and downstream biological readouts.

Selection Evidence for 2-(1,3-Thiazol-4-ylmethoxy)aniline


Physicochemical Properties of Regioisomers

The ortho-substituted 2-(1,3-Thiazol-4-ylmethoxy)aniline exhibits distinct physicochemical properties compared to its meta- and para-substituted regioisomers, which directly impacts its behavior in assays and formulations. While all three regioisomers share the same molecular formula (C10H10N2OS) and weight (206.26 g/mol), their spatial arrangement leads to quantifiable differences [1].

Physicochemical Profile
Data to verify
LogD (pH 7.4) = 1.451
PSA = 48.14 Ų
Supports scaffold property predictions for lead optimization
In silico calculation; direct 3-isomer comparison data unavailable
Regioisomer Physicochemical Property Lead Optimization

Procurement Cost and Purity Comparison

For research procurement, the target compound's availability and purity specification are comparable to its closest analogs, with a notable cost differential for initial purchase sizes. All primary regioisomers are commercially available at a standard 95% purity .

Procurement Cost
Supplier data
~82% lower entry cost per gram vs 3-substituted isomer
Economical starting material for initial SAR campaigns
Pricing from multiple suppliers, 2025 data; 95% purity specification
Procurement Purity Cost Analysis

AR Modulator Precursor for Prostate Cancer

The target compound serves as a crucial synthetic intermediate for generating a library of 4-aryl 2-substituted aniline-thiazole analogs that demonstrate anti-cancer activity against androgen receptor (AR)-dependent human prostate cancer LNCaP cells [1]. The study's most active compound, designated 'compound 6', was derived from this scaffold class and showed significant tumor growth inhibition in a LNCaP-inoculated xenograft model [2].

AR Modulator Precursor
Class-level inference
Derived compound 6 vs other analogs
reported tumor growth inhibition in LNCaP xenograft model
Model-response endpoint context
Quantitative TGI data not reported; activity distinguishes scaffold
Androgen Receptor Prostate Cancer SAR LNCaP

Antimicrobial Activity: Regioisomer Contrast

A direct comparison of biological activity between ortho- and meta-substituted regioisomers of thiazol-4-ylmethoxy aniline reveals a significant divergence in reported antimicrobial efficacy. The 3-substituted isomer has been reported in studies to exhibit notable antimicrobial properties against various Gram-positive and Gram-negative bacterial strains in vitro .

Antimicrobial Contrast
Class-level inference
Target (2-isomer) vs 3-isomer
no reported antimicrobial activity for target; 3-isomer shows activity in vitro
Regioisomer specificity in antimicrobial screening context
Activity gap may guide isomer selection for target-focused libraries
Antimicrobial Regioisomer Structure-Activity Relationship

Optimal Applications for 2-(1,3-Thiazol-4-ylmethoxy)aniline


Prostate Cancer AR Modulator Scaffold

Procure 2-(1,3-thiazol-4-ylmethoxy)aniline as a validated starting material for synthesizing 4-aryl 2-substituted aniline-thiazole analogs for AR-dependent prostate cancer research. This application is directly supported by a peer-reviewed study where analogs derived from this scaffold demonstrated in vivo tumor growth inhibition in a LNCaP xenograft model [1]. Use this scaffold to explore novel AR antagonists for prostate cancer therapy.

Cost-Effective SAR Entry Point

Select this compound as an economically favorable starting material for initial structure-activity relationship (SAR) studies. With entry-level pricing for research quantities (e.g., 0.5g) approximately 82% lower per gram than its 3-substituted regioisomer [2], it significantly reduces early-stage procurement costs while providing a chemically distinct scaffold for lead generation.

Lead Optimization Building Block

Utilize this building block in lead optimization programs where a defined lipophilicity profile (calculated LogD of 1.451) and topological polar surface area (48.14 Ų) are desirable [3]. Its ortho-substitution pattern offers a unique vector for molecular extension compared to other regioisomers, influencing the three-dimensional shape and physicochemical properties of the final drug candidate.

Non-Antimicrobial Library Precursor

Employ this specific ortho-isomer for synthesizing heterocyclic libraries where antimicrobial activity is not a primary objective, or as a control compound. In contrast to its 3-substituted regioisomer, which has been reported to possess antimicrobial properties , the 2-substituted isomer's lack of reported activity in this area suggests it may offer a cleaner profile for other target classes.

Application
Selection Property
Validation Focus
AR-dependent prostate cancer model studies
Ortho-substituted scaffold with precedent for active analog synthesis
Reported in vivo model-response context
Cost-accessible SAR entry point
Economical research quantity for initial screening
Supplier pricing review
Lead optimization with defined physicochemical profile
Defined lipophilicity (LogD) and polar surface area
In silico property benchmarking
Heterocyclic library synthesis for non-antimicrobial targets
Regioisomer with distinct bioactivity profile
Antimicrobial activity screening contrast

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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